molecular formula C18H15NO4S B2717481 N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide CAS No. 878694-89-4

N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2717481
CAS No.: 878694-89-4
M. Wt: 341.38
InChI Key: CDRAECDOSQDGBF-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide is a synthetic hybrid molecule designed for research applications, incorporating two pharmaceutically significant heterocyclic scaffolds: furan and thiophene. The 5-(phenoxymethyl)furan-2-carboxamide moiety is a structural feature of interest in medicinal chemistry. Furan-based carboxamides have been investigated for their potential to interact with various biological targets; for instance, similar 5-aryl-furan-2-carboxamide compounds have been studied as potent urotensin-II receptor antagonists for cardiovascular research, and other furan-2-carboxamide hybrids have been explored as VEGFR-2 inhibitors in oncology research . The thiophene subunit, linked via an amide bond, is a privileged structure in drug discovery. Thiophene derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, making them a common focus in the development of new therapeutic agents . The integration of these two bioactive systems into a single molecule makes this compound a valuable chemical tool for researchers probing new chemical space, screening for biological activity, and investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-oxo-2-thiophen-2-ylethyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-15(17-7-4-10-24-17)11-19-18(21)16-9-8-14(23-16)12-22-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRAECDOSQDGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17NO4S\text{C}_{17}\text{H}_{17}\text{N}\text{O}_4\text{S}

This compound features a furan ring, a thiophene moiety, and an amide functional group, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Compounds containing furan and thiophene rings have shown significant antimicrobial properties. The electron-withdrawing nature of the thiophene enhances the reactivity of the compound against microbial targets.
  • Anticancer Activity : Several derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the phenoxymethyl group is associated with increased cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as xanthine oxidase and urease, which are implicated in various diseases including gout and certain cancers.

Structure-Activity Relationship (SAR)

The SAR studies of this compound suggest that modifications in the thiophene and furan rings can significantly affect biological activity:

ModificationEffect on Activity
Substitution on the thiophene ringIncreased potency against bacterial strains
Alteration of the phenoxymethyl groupEnhanced cytotoxicity in cancer cells
Variation in the carboxamide groupChanges in enzyme inhibition efficiency

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, showcasing their potential as alternative antimicrobial agents.

2. Anticancer Efficacy

In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, which was confirmed by flow cytometry analysis.

3. Enzyme Inhibition Studies

The compound was tested for its ability to inhibit xanthine oxidase activity. Results showed an IC50 value comparable to established inhibitors, suggesting its potential use in treating conditions like gout.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide and Related Compounds
Compound Name / ID Core Structure Key Substituents Biological Activity Source Evidence
This compound (Target) Furan-2-carboxamide Thiophen-2-yl, phenoxymethyl Hypothesized antimicrobial*
5-Nitro-N-(thiophen-2-yl)furan-2-carboxamide (2I) Furan-2-carboxamide Nitro, thiophen-2-yl Diuretic (urea transport)
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-(2-(piperidin-4-yloxy)phenyl)furan-2-carboxamide (101) Furan-2-carboxamide Piperidinyl, benzylpiperidinyl Blood-brain barrier permeability
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methylfuran-2-sulfonamide (4a-4m) Furan-2-sulfonamide Substituted phenyl, methyl Antimicrobial
5-[(1H-imidazol-1-yl)methyl]-N-[2-oxo-2-(4-oxo-2-phenyl-1,5-diazecan-1-yl)ethyl]furan-2-carboxamide (S734-1008) Furan-2-carboxamide Imidazolyl, diazecan-1-yl Not reported

*Hypothesized based on structural similarity to antimicrobial sulfonamides and carboxamides.

Key Differences and Implications

Core Functional Groups: The target compound and 2I () share the furan-2-carboxamide backbone but differ in substituents. The nitro group in 2I confers diuretic activity via urea transport inhibition, while the phenoxymethyl group in the target compound may enhance lipophilicity and membrane penetration . Sulfonamide derivatives (4a-4m) () exhibit antimicrobial activity but lack the thiophene moiety present in the target compound. Sulfonamides generally target bacterial folate synthesis, whereas carboxamides may act through different mechanisms .

Thiophene vs. Phenyl Substitutions :

  • The thiophen-2-yl group in the target compound distinguishes it from phenyl-substituted analogs like 4a-4m and 101 . Thiophene rings can improve metabolic stability and binding affinity to sulfur-rich biological targets .

This highlights the role of nitrogen-containing substituents in modulating CNS activity .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide?

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, catalysts) to minimize side reactions. For example:

  • Step 1: Coupling of 2-thiophenecarbonyl chloride with ethylenediamine derivatives under anhydrous conditions (e.g., acetonitrile reflux) .
  • Step 2: Amidation with 5-(phenoxymethyl)furan-2-carboxylic acid using coupling agents like DCC/DMAP .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR: Confirm substitution patterns (e.g., δ 7.2–7.8 ppm for thiophene protons, δ 4.5–5.0 ppm for phenoxymethyl CH2) .
  • HPLC-MS: Verify molecular ion peak ([M+H]+ at m/z ~414) and purity (>98% for biological assays) .
  • X-ray crystallography: Resolve dihedral angles (e.g., thiophene-furan plane ~8–15°) to confirm stereoelectronic effects .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s bioactivity against cancer-related enzymes?

  • Target selection: Prioritize enzymes with known sensitivity to thiophene/furan motifs (e.g., tyrosine kinases, cytochrome P450 isoforms) .
  • Assay design:
    • Kinase inhibition: Use fluorescence polarization assays with ATP-competitive probes (IC50 determination).
    • CYP450 interaction: Monitor metabolite formation via LC-MS/MS in hepatic microsomes .
  • Controls: Include structurally analogous compounds (e.g., N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide) to assess SAR .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction: Use tools like SwissADME to estimate logP (~3.2), solubility (<0.1 mg/mL), and CYP inhibition risks .
  • Docking studies: Map interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonds between the carboxamide group and catalytic lysine residues .

Q. What methodologies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Cross-validation: Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and compare IC50 values against reference inhibitors .
  • Meta-analysis: Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with potency trends using QSAR models .

Q. How should researchers design SAR studies to enhance selectivity for bacterial vs. mammalian targets?

  • Structural modifications:
    • Replace phenoxymethyl with chlorophenyl to increase hydrophobicity (improves Gram-negative penetration) .
    • Introduce sulfonyl groups to reduce mammalian cytotoxicity .
  • Testing: Compare MIC values against E. coli and S. aureus with cytotoxicity in HEK-293 cells (CC50 > 50 µM) .

Data Analysis and Reproducibility

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Forced degradation: Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
  • Detection: UPLC-PDA-MS to identify oxidation byproducts (e.g., sulfoxide derivatives of thiophene) .

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles?

  • Refinement protocols: Use SHELXL for high-resolution datasets (R-factor < 0.05) .
  • Cross-checking: Compare with analogous structures (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to validate deviations in C–S bond lengths (1.68–1.72 Å) .

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